molecular formula C14H13F3N2 B1411987 Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine CAS No. 1776184-25-8

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine

Cat. No.: B1411987
CAS No.: 1776184-25-8
M. Wt: 266.26 g/mol
InChI Key: MCOIBKHPPRRCJB-UHFFFAOYSA-N
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Description

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring via a methylamine linkage The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic compounds, often enhancing their stability, lipophilicity, and bioavailability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl precursor. One common method involves the trifluoromethylation of a phenyl ring using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a catalyst like copper or silver. The resulting trifluoromethylphenyl compound is then subjected to a series of reactions to introduce the pyridine ring and the methylamine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce reduced pyridine derivatives. Substitution reactions can result in various substituted phenyl or pyridine compounds.

Scientific Research Applications

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-amine
  • Methyl-[5-(4-chlorophenyl)-pyridin-3-ylmethyl]-amine
  • Methyl-[5-(4-bromophenyl)-pyridin-3-ylmethyl]-amine

Uniqueness

Methyl-[5-(4-trifluoromethylphenyl)-pyridin-3-ylmethyl]-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioavailability compared to its fluorinated, chlorinated, or brominated analogs. These attributes make it particularly valuable in pharmaceutical and industrial applications.

Properties

IUPAC Name

N-methyl-1-[5-[4-(trifluoromethyl)phenyl]pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2/c1-18-7-10-6-12(9-19-8-10)11-2-4-13(5-3-11)14(15,16)17/h2-6,8-9,18H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOIBKHPPRRCJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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